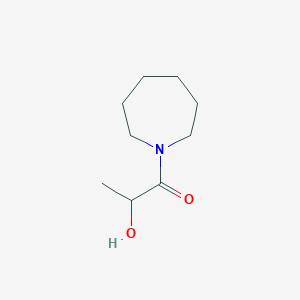

1-(Azepan-1-yl)-2-hydroxypropan-1-one

描述

1-(Azepan-1-yl)-2-hydroxypropan-1-one is a heterocyclic ketone featuring a seven-membered azepane ring linked to a hydroxypropanone moiety. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, enabling modifications for diverse applications.

属性

IUPAC Name |

1-(azepan-1-yl)-2-hydroxypropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-8(11)9(12)10-6-4-2-3-5-7-10/h8,11H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVSNQCZRLAJLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Triazole Derivatives (2dag–2dan)

A series of 1-(Azepan-1-yl)propan-1-one derivatives bearing triazole substituents (e.g., 2dag: 1-(azepan-1-yl)-2-[4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone) demonstrate how substituents influence physical and spectroscopic properties. Key findings:

- Physical States and Yields : Derivatives with methoxyphenyl (2dag: 92% yield, yellow solid), tolyl (2dai: 86% yield, white solid), and difluorophenyl (2dan: 98% yield, yellow solid) groups exhibit distinct crystallinity and color, correlating with electronic effects of substituents .

- NMR Shifts : The 1H-NMR δ ~8.0–8.5 ppm for triazole protons and δ ~2.2–5.5 ppm for azepane and hydroxyl groups highlight electronic environments influenced by substituents .

Table 1: Comparison of Triazole Derivatives

| Compound | Substituent | Yield (%) | Physical State | Key 1H-NMR (δ, ppm) |

|---|---|---|---|---|

| 2dag | 3-methoxyphenyl | 92 | Yellow solid | 8.04 (triazole H) |

| 2dai | p-tolyl | 86 | White solid | 7.90 (aryl H) |

| 2dan | 2,4-difluorophenyl | 98 | Yellow solid | 8.12 (triazole H) |

Bromo- and Sulfonyl-Substituted Analogues

Non-Azepane Analogues

1-(Furan-2-yl)-2-hydroxypropan-1-one (8)

Replacing azepane with a furan ring () reduces conformational flexibility and alters electronic properties. The furan oxygen induces deshielding in 13C-NMR (δ 152.2 ppm for C2), contrasting with azepane’s δ ~50–60 ppm for N-linked carbons .

1-(2-Hydroxyphenyl)-3-methylbutan-1-one

This compound () lacks the azepane ring but shares a hydroxyl group. Its branched chain and hydroxyphenyl group enhance hydrophobicity, making it suitable for materials science applications .

Table 2: Key Structural and Functional Differences

*Calculated based on molecular formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。